Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate
Brand Name: Vulcanchem
CAS No.: 180044-50-2
VCID: VC2868292
InChI: InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3
SMILES: COC1=CC=CC=C1CSCCC(=O)OC
Molecular Formula: C12H16O3S
Molecular Weight: 240.32 g/mol

Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate

CAS No.: 180044-50-2

Cat. No.: VC2868292

Molecular Formula: C12H16O3S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate - 180044-50-2

Specification

CAS No. 180044-50-2
Molecular Formula C12H16O3S
Molecular Weight 240.32 g/mol
IUPAC Name methyl 3-[(2-methoxyphenyl)methylsulfanyl]propanoate
Standard InChI InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3
Standard InChI Key OAIIBSHZBZIRKV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CSCCC(=O)OC
Canonical SMILES COC1=CC=CC=C1CSCCC(=O)OC

Introduction

Basic Chemical Information

Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is characterized by its unique chemical composition and structure. The compound contains a propanoate group, a methoxy-substituted phenyl group, and a sulfanyl linkage, which collectively define its chemical behavior and potential biological activities. This organic molecule has garnered interest in various research fields due to its distinctive structure and functional versatility.

Identification and Nomenclature

The compound is officially identified through several standardized chemical identifiers, as detailed in the following table:

PropertyValue
CAS Number180044-50-2
Molecular FormulaC₁₂H₁₆O₃S
Molecular Weight240.32 g/mol
IUPAC Namemethyl 3-[(2-methoxyphenyl)methylsulfanyl]propanoate
Standard InChIInChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3
Standard InChIKeyOAIIBSHZBZIRKV-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1CSCCC(=O)OC

The systematic IUPAC naming of this compound reflects its structural components, with "methyl" indicating the methyl ester group, "propanoate" representing the carboxylic acid derivative, and the terms "(2-methoxyphenyl)methyl" and "sulfanyl" denoting the substituted benzyl group and sulfur linkage, respectively .

Chemical Structure and Properties

Structural Features

Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate possesses a distinctive chemical architecture with several key functional groups:

  • A methoxy group (-OCH₃) attached to a phenyl ring in the ortho position, which enhances solubility and reactivity in various chemical environments

  • A sulfanyl (thioether) linkage that connects the aromatic and aliphatic portions of the molecule

  • A methyl ester group that provides opportunities for further functionalization through ester chemistry

  • A three-carbon propanoate chain that forms the backbone of the ester portion

The presence of these varied functional groups contributes to the compound's unique chemical properties and potential reactivity patterns.

Physical Properties

The following table summarizes the key physical properties of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate:

PropertyValue
Physical StateNot specified in literature
Boiling Point339.6 ± 27.0 °C at 760 mmHg
Flash Point156.5 ± 11.7 °C
Density1.1 ± 0.1 g/cm³
Polarizability26.2 ± 0.5 10⁻²⁴cm³
Vapor Pressure0.0 ± 0.7 mmHg at 25°C

These physical characteristics influence the compound's behavior in various experimental settings and its handling requirements for research purposes .

Comparative Analysis with Similar Compounds

Structural Analogues

Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate shares structural similarities with several other compounds but possesses unique features that distinguish it from these analogues.

The following table compares Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate with structurally related compounds:

CompoundStructural FeaturesKey Differences
Methyl 3-[(4-aminophenyl)sulfanyl]propanoateContains an aminophenyl groupHas amino group instead of methoxy; different position (para vs. ortho)
Methyl 2-(4-methoxyphenyl)propanoateHas methoxyphenyl groupLacks the sulfanyl linkage; different position of methoxy group (para vs. ortho)
Methyl 3-(2-hydroxyphenyl)propanoateContains a phenyl group with hydroxyl substitutionHas hydroxyl instead of methoxy; lacks the sulfanyl linkage
Methyl 3-[2-(hydroxymethyl)phenyl]propanoateContains hydroxymethyl group on phenyl ringHas hydroxymethyl instead of methoxy; lacks the sulfanyl bridge
Methyl 3-(4-methoxyphenyl)-2-(picolinamido)propanoateContains methoxyphenyl and picolinamido groupsHas additional picolinamido functionality; different position of methoxy group

This comparative analysis demonstrates that Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate possesses a unique combination of functional groups that confer distinctive chemical reactivity and potential biological activity profiles .

QuantityPrice (USD)Availability
50 mg$239.002-3 weeks
100 mg$344.002-3 weeks
250 mg$481.002-3 weeks
500 mg$746.002-3 weeks
1 g$948.002-3 weeks

These prices reflect the specialized nature of the compound and its relatively complex synthesis requirements .

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